tert-butyl 1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate is a spirocyclic compound that features a unique structure where an azetidine ring is fused to an indole moietyThe spirocyclic framework imparts distinct three-dimensional characteristics, which can enhance the compound’s physicochemical properties, such as lipophilicity, aqueous solubility, and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate typically involves a multi-step process. One common approach is the [4 + 1] annulation reaction, where Morita–Baylis–Hillman carbonates react with oxindole-derived α,β-unsaturated imines under phosphine-catalyzed conditions . This method provides moderate to good yields and diastereoselectivities under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and ensuring the process is scalable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Tert-butyl 1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins, potentially inhibiting or modulating their activity. This can affect various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Spiroindole: A similar spirocyclic compound with an indole moiety.
Spirooxindole: Another spirocyclic compound with an oxindole moiety.
Uniqueness
Tert-butyl 1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate is unique due to its specific combination of an azetidine ring and an indole moiety. This structure provides distinct three-dimensional characteristics that can enhance its binding affinity and selectivity for biological targets, making it a valuable compound in drug discovery .
Properties
CAS No. |
2060027-09-8 |
---|---|
Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
tert-butyl spiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate |
InChI |
InChI=1S/C15H20N2O2/c1-14(2,3)19-13(18)17-9-15(10-17)8-16-12-7-5-4-6-11(12)15/h4-7,16H,8-10H2,1-3H3 |
InChI Key |
OESKDQQAUJNBJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC3=CC=CC=C23 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.